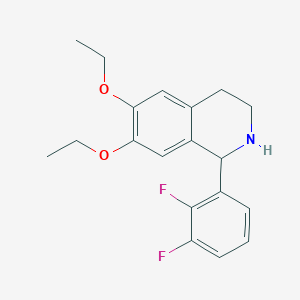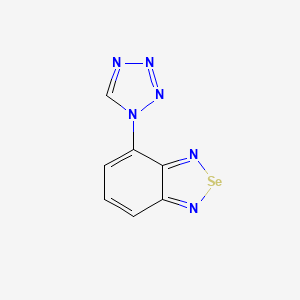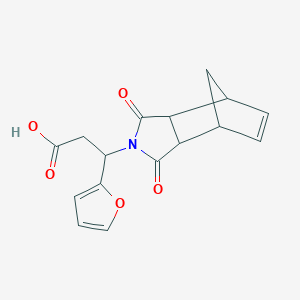![molecular formula C12H10Cl2N4O2 B11511657 2,6-dichloro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide](/img/structure/B11511657.png)
2,6-dichloro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dichlorobenzoyl)-N’-(5-methyl-1H-pyrazol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a dichlorobenzoyl group and a pyrazolyl group attached to the urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorobenzoyl)-N’-(5-methyl-1H-pyrazol-3-yl)urea typically involves the following steps:
Preparation of 2,6-dichlorobenzoyl chloride: This is achieved by reacting 2,6-dichlorobenzoic acid with thionyl chloride under reflux conditions.
Formation of the urea derivative: The 2,6-dichlorobenzoyl chloride is then reacted with 5-methyl-1H-pyrazole-3-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of N-(2,6-dichlorobenzoyl)-N’-(5-methyl-1H-pyrazol-3-yl)urea follows similar synthetic routes but on a larger scale. The process involves:
Bulk preparation of intermediates: Large quantities of 2,6-dichlorobenzoic acid and 5-methyl-1H-pyrazole-3-amine are prepared.
Continuous flow reactors: The reactions are carried out in continuous flow reactors to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2,6-dichlorobenzoyl)-N’-(5-methyl-1H-pyrazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
N-(2,6-dichlorobenzoyl)-N’-(5-methyl-1H-pyrazol-3-yl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-(2,6-dichlorobenzoyl)-N’-(5-methyl-1H-pyrazol-3-yl)urea involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
- N-(2,6-dichlorobenzoyl)-N’-(3-methyl-1H-pyrazol-5-yl)urea
- N-(2,6-dichlorobenzoyl)-N’-(4-methyl-1H-pyrazol-3-yl)urea
- N-(2,6-dichlorobenzoyl)-N’-(5-methyl-1H-pyrazol-4-yl)urea
Uniqueness
N-(2,6-dichlorobenzoyl)-N’-(5-methyl-1H-pyrazol-3-yl)urea is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C12H10Cl2N4O2 |
|---|---|
分子量 |
313.14 g/mol |
IUPAC名 |
2,6-dichloro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide |
InChI |
InChI=1S/C12H10Cl2N4O2/c1-6-5-9(18-17-6)15-12(20)16-11(19)10-7(13)3-2-4-8(10)14/h2-5H,1H3,(H3,15,16,17,18,19,20) |
InChIキー |
YWDJPJMABMEHDV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1)NC(=O)NC(=O)C2=C(C=CC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[(furan-2-ylcarbonyl)oxy]-2,2,6,6-tetramethylpiperidin-4-yl}acetamide](/img/structure/B11511575.png)




![7-(4-fluorophenyl)-1,3-dimethyl-8-(pyridin-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11511604.png)
![2-{[(4-tert-butylphenyl)carbonyl]amino}-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11511606.png)
![ethyl 1-{[5-(benzyloxy)-3-methyl-1H-indol-2-yl]carbonyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B11511607.png)

![(5,6,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B11511622.png)


![(4Z)-4-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-2-(5-chloro-2-nitrophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11511631.png)
![Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B11511637.png)
